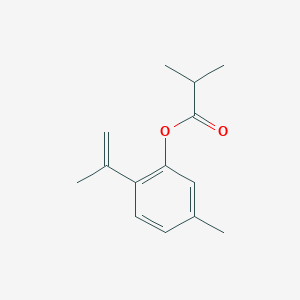

8,9-Dehydrothymol isobutyrate

Description

Classification of 8,9-Dehydrothymol (B14079351) Isobutyrate as a Monoterpenoid Ester Derivative

8,9-Dehydrothymol isobutyrate is classified as a monoterpenoid ester derivative. biosynth.com This classification stems from its core structure, which is derived from thymol (B1683141), a natural phenolic monoterpenoid. publishing.org.in The "monoterpenoid" designation indicates that its carbon skeleton is based on two isoprene (B109036) units. The "ester derivative" part of its classification arises from the esterification of the hydroxyl group of the thymol backbone with isobutyric acid. biosynth.com This specific chemical modification results in the formation of this compound, a distinct compound with its own unique set of properties. biosynth.com The chemical formula for this compound is C14H18O2, and it has a molecular weight of 218.29 g/mol. biosynth.comnih.gov Other names for this compound include 5-Methyl-2-(prop-1-en-2-yl)phenyl isobutyrate and 8,9-Dehydrothymyl isobutyrate. nist.gov

Significance of Thymol Derivatives in Chemical Biology and Medicinal Chemistry Research

Thymol and its derivatives are of significant interest in chemical biology and medicinal chemistry due to their wide range of reported biological activities. publishing.org.innih.gov Thymol itself, a major component of essential oils from plants like thyme, has a long history of use in traditional medicine. publishing.org.innih.gov Modern research has explored its antibacterial, antifungal, antioxidant, anti-inflammatory, and analgesic properties. nih.govresearchgate.net

The structural modification of thymol to create derivatives is a key strategy in medicinal chemistry to potentially enhance its therapeutic properties or to develop compounds with novel activities. researchgate.netnih.gov Researchers have synthesized a variety of thymol derivatives, including esters, ethers, and those incorporating heterocyclic rings, to investigate how these changes affect their biological actions. researchgate.netnih.gov For instance, studies have shown that certain thymol ester derivatives exhibit enhanced activity against various bacterial strains, including Streptococcus species. nih.govmdpi.com The derivatization of thymol allows for the exploration of structure-activity relationships, providing valuable information for the design of new therapeutic agents. nih.gov The broad spectrum of biological activities associated with thymol derivatives makes them a continuing focus of research for potential applications in pharmaceuticals and other areas. rsc.orgresearchgate.net

The investigation into thymol derivatives extends to their potential anticancer and antiparasitic activities. rsc.orgscirp.org Various synthesized thymol and carvacrol (B1668589) (an isomer of thymol) derivatives have been tested for their anticancer potential, with some showing activity against a range of cancer cell lines. rsc.org Similarly, thymol derivatives have been evaluated for their efficacy against parasites such as Trypanosoma cruzi and Leishmania species. nih.gov The ongoing research into these compounds underscores their importance as a versatile scaffold for the development of new bioactive molecules. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

(5-methyl-2-prop-1-en-2-ylphenyl) 2-methylpropanoate |

InChI |

InChI=1S/C14H18O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h6-8,10H,1H2,2-5H3 |

InChI Key |

BSAPRZRKFYAPEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=C)C)OC(=O)C(C)C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biosynthesis of 8,9 Dehydrothymol Isobutyrate

Botanical Distribution and Isolation Methodologies

The distribution of 8,9-Dehydrothymol (B14079351) isobutyrate and its closely related derivatives is specific to certain genera within the plant kingdom. The methodologies for their extraction and identification are tailored to the specific plant part and the chemical nature of the compounds.

Scientific investigations into the chemical constituents of Piptothrix areolare have not identified 8,9-Dehydrothymol isobutyrate itself. However, a related and more complex derivative, 10-cinnamoyloxy-7-oxo-8,9-dehydrothymol isobutyrate , has been successfully isolated from the roots of this plant. wikipedia.orgnih.govnih.gov

The isolation procedure involved the extraction of the plant's roots, followed by advanced chromatographic techniques to separate the various phytochemicals. The definitive structure of the isolated compound was elucidated using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). wikipedia.orgnih.govnih.gov

Table 1: Thymol (B1683141) Derivatives Identified in Piptothrix areolare

| Compound Name | Plant Part | Isolation Status |

| 10-cinnamoyloxy-7-oxo-8,9-dehydrothymol isobutyrate | Roots | Isolated and Structurally Characterized wikipedia.orgnih.govnih.gov |

| This compound | - | Not Reported |

Schizogyne sericea, a shrub endemic to the Canary Islands, is a confirmed natural source of this compound. The compound is a constituent of the essential oil obtained from the flowering aerial parts of the plant.

The isolation of the essential oil was achieved through hydrodistillation. Subsequent analysis of the oil's composition was carried out using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). These analyses revealed that this compound constituted 2.8% of the total essential oil. The study also noted the presence of the related compound, thymol isobutyrate, at a concentration of 3.2%.

Table 2: Key Thymol Derivatives in the Essential Oil of Schizogyne sericea

| Compound Name | Concentration (%) | Analytical Method |

| This compound | 2.8 | GC, GC-MS |

| Thymol isobutyrate | 3.2 | GC, GC-MS |

While direct isolation of this compound from Ageratina glabrata has not been reported, detailed chemical studies of its leaves have led to the isolation of several structurally similar thymol derivatives. nist.govnih.gov These include 10-benzoyloxy-8,9-dehydro-6-hydroxythymol isobutyrate and 10-benzoyloxy-8,9-dehydrothymol . nist.gov

The isolation process for these compounds began with the extraction of the dried and powdered leaves using dichloromethane (B109758). nih.gov The resulting crude extract was then subjected to a series of chromatographic separations to purify the individual compounds. The structures of these novel dehydrothymol derivatives were determined through comprehensive spectroscopic analysis, including Mass Spectrometry (MS) and various one- and two-dimensional NMR experiments. nih.gov

Table 3: Dehydrothymol Derivatives Isolated from Ageratina glabrata

| Compound Name | Plant Part | Isolation Status |

| 10-benzoyloxy-8,9-dehydro-6-hydroxythymol isobutyrate | Leaves | Isolated and Structurally Characterized nist.gov |

| 10-benzoyloxy-8,9-dehydrothymol | Leaves | Isolated and Structurally Characterized nist.gov |

| This compound | - | Not Reported |

Thymol and its derivatives are known to be characteristic compounds of the Asteraceae family, to which Arnica belongs. Related compounds have been found in other species of the genus, such as Arnica amplexicaulis. However, a review of the available scientific literature on the chemical composition of Arnica montana L. does not provide specific evidence for the presence of this compound in this particular species.

Research on the chemical constituents of Inula helenium (Elecampane) has led to the identification of a related thymol derivative, 10-isobutyryloxy-8,9-epoxythymol isobutyrate , from root cultures of the plant. This compound is an epoxy derivative, differing from this compound by the presence of an epoxide ring in place of a double bond at the 8,9-position.

The isolation was performed on lyophilised roots from an established root culture. The methodology involved extraction with ethanol, followed by fractionation of the extract using various chromatographic techniques, including column chromatography and thin-layer chromatography (TLC), to yield the pure compound.

Table 4: Thymol Derivatives Identified in Inula helenium Root Culture

| Compound Name | Plant Part | Isolation Status |

| 10-isobutyryloxy-8,9-epoxythymol isobutyrate | Root Culture | Isolated and Structurally Characterized |

| This compound | - | Not Reported |

Localization within Plant Tissues and Organs

The accumulation of this compound and related thymol derivatives is localized in specific tissues and organs, primarily in the aerial parts of the plants where they are produced.

In Eupatorium fortunei , these compounds are consistently isolated from the leaves and twigs , which constitute the bulk of the plant's aerial biomass nih.govnih.gov.

Other related species, such as Ageratina adenophora , also accumulate thymol derivatives in their aerial parts ben-erikvanwyk.com.

For Pegolettia retrofracta , the essential oil containing this compound is extracted from the plant's aerial parts .

These secondary metabolites are often synthesized and stored in specialized secretory structures, such as glandular trichomes, which are typically found on the surface of leaves and stems.

Table 1: Natural Occurrence and Plant Part Localization of this compound and Related Compounds

| Species | Compound Presence | Plant Part(s) |

|---|---|---|

| Eupatorium fortunei | Rich in related dehydrothymol and isobutyrate derivatives | Aerial Parts, Leaves, Twigs |

| Pegolettia retrofracta | This compound confirmed (2.1% of essential oil) | Aerial Parts |

| Tetraclinis articulata | Not Detected | N/A |

| Thymus Species | Not Detected | N/A |

Chromatographic and Extraction Techniques for Isolation

The isolation of this compound from plant material involves a multi-step process that begins with extraction followed by chromatographic purification.

Extraction: The initial step is typically a solvent extraction of the dried and powdered plant material (e.g., leaves and twigs). Common solvents used for extracting moderately polar compounds like thymol derivatives include methanol, ethanol, or ethyl acetate (B1210297).

Chromatographic Separation: Following extraction, the crude extract is subjected to various chromatographic techniques to separate the complex mixture of phytochemicals.

Column Chromatography (CC): This is often the first step in purification. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and monitored for the presence of the target compounds.

Thin Layer Chromatography (TLC): TLC is used to monitor the separation progress of column chromatography and to identify fractions containing compounds of interest.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is employed. A semi-preparative or preparative HPLC column, often a reversed-phase column (e.g., C18), is used with a mobile phase like acetonitrile (B52724) and water to isolate the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical tool used for the identification and quantification of volatile compounds like thymol derivatives in essential oils. The compound is separated on a capillary column and subsequently identified based on its mass spectrum and retention time.

Postulated Biosynthetic Pathways and Precursors

The biosynthesis of this compound originates from the broader monoterpene pathway, with the core thymol structure being the key intermediate. The pathway is well-elucidated in members of the Lamiaceae family, such as Thymus species.

The biosynthesis begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are derived from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

Formation of Geranyl Diphosphate (GDP): One molecule of IPP and one molecule of DMAPP are condensed to form the C10 compound geranyl diphosphate (GDP), the direct precursor to all monoterpenes.

Cyclization to γ-Terpinene: GDP is cyclized by a terpene synthase enzyme to form the monocyclic olefin, γ-terpinene.

Aromatization to Thymol: The formation of the aromatic thymol ring is a multi-step process. First, γ-terpinene is oxidized by a cytochrome P450 monooxygenase (of the CYP71D subfamily) to create an unstable cyclohexadienol intermediate. This intermediate is then dehydrogenated by a short-chain dehydrogenase/reductase (SDR) to form the corresponding ketone. Finally, the ketone undergoes a keto-enol tautomerization to yield the stable aromatic phenol (B47542), thymol.

Formation of this compound: To arrive at the final compound, two subsequent modifications of the thymol structure are postulated:

Dehydrogenation: An enzymatic dehydrogenation reaction occurs at the isopropyl side chain, introducing a double bond between carbons 8 and 9 to form 8,9-dehydrothymol.

Esterification (Acylation): The phenolic hydroxyl group of 8,9-dehydrothymol is then esterified with an isobutyryl group. This acylation is likely catalyzed by an acyltransferase enzyme, which would use isobutyryl-CoA as the acyl donor. The presence of various acylated thymol derivatives, including isobutyryl esters, in plants like Eupatorium fortunei supports this final step rsc.org.

This pathway highlights a sequence of cyclization, oxidation, dehydrogenation, and acylation reactions that convert a simple acyclic precursor into a more complex, functionalized natural product.

Relationship to Monoterpenoid Biosynthesis and Derivatization (e.g., thymol, isobutyric acid)

The biosynthesis of this compound is intrinsically linked to the well-established monoterpenoid biosynthetic pathway, with thymol and isobutyric acid serving as key precursors.

Thymol Biosynthesis: Thymol, a phenolic monoterpenoid, is synthesized in plants from geranyl diphosphate (GPP), which is formed by the condensation of two five-carbon units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The biosynthesis of thymol proceeds through the following key steps:

Cyclization: Geranyl diphosphate is cyclized by the enzyme γ-terpinene synthase to form γ-terpinene.

Aromatization: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases, converts γ-terpinene into the aromatic compound p-cymene (B1678584).

Hydroxylation: Finally, p-cymene is hydroxylated to yield thymol.

Isobutyric Acid Biosynthesis: Isobutyric acid is a short-chain branched fatty acid derived from the catabolism of the amino acid valine. This metabolic pathway provides the isobutyryl group necessary for the esterification of the 8,9-dehydrothymol intermediate.

The formation of this compound therefore represents a derivatization of the primary monoterpenoid, thymol, through dehydrogenation and subsequent esterification with a metabolite from amino acid metabolism.

Proposed Enzymatic Transformations and Metabolic Intermediates

Based on the known principles of plant biochemistry, the biosynthesis of this compound from thymol is proposed to involve two key enzymatic transformations:

Dehydrogenation: The first step is the dehydrogenation of the isopropyl group of a thymol derivative to introduce a double bond, forming the 8,9-dehydro moiety. This reaction is likely catalyzed by a dehydrogenase enzyme. The substrate for this reaction may be thymol itself or a hydroxylated intermediate.

Esterification: The second step involves the esterification of the hydroxyl group of the 8,9-dehydrothymol intermediate with isobutyryl-CoA, a reaction catalyzed by an acyltransferase. Acyltransferases are a diverse group of enzymes responsible for the formation of esters in plants, utilizing acyl-CoA thioesters as the acyl donors.

The proposed metabolic intermediates in this pathway are therefore 8,9-Dehydrothymol and isobutyryl-CoA . The final step is the enzymatic condensation of these two intermediates to yield this compound.

Synthetic Chemistry and Analog Design of 8,9 Dehydrothymol Isobutyrate

Chemical Synthesis of 8,9-Dehydrothymol (B14079351) Isobutyrate

The synthesis of 8,9-Dehydrothymol isobutyrate, a derivative of thymol (B1683141), involves standard organic chemistry reactions. The key transformation is the esterification of a hydroxyl group with an acyl chloride.

The synthesis of this compound can be achieved through the reaction of 8-Hydroxythymol (B13418468) with isobutyryl chloride. This reaction is a classic example of esterification, where the hydroxyl group of the phenol (B47542) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester linkage and the elimination of hydrogen chloride.

A general laboratory procedure for such a reaction would involve dissolving 8-hydroxythymol in an anhydrous, non-protic solvent such as dichloromethane (B109758) or diethyl ether. A tertiary amine base, like triethylamine (B128534) or pyridine, is added to the solution to act as an acid scavenger. The reaction mixture is then cooled in an ice bath before the dropwise addition of isobutyryl chloride. After the addition is complete, the reaction is typically stirred at room temperature for several hours to ensure completion. The workup procedure involves washing the organic layer with dilute acid, water, and brine to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester product. Purification is usually achieved through column chromatography on silica (B1680970) gel.

Design and Synthesis of Structurally Related Thymol Derivatives and Analogues

The versatile structure of thymol has inspired the design and synthesis of a wide array of derivatives and analogues to explore and enhance its biological activities. These modifications primarily target the phenolic hydroxyl group, the aromatic ring, and the isopropyl group.

A significant number of thymol derivatives have been synthesized by modifying the hydroxyl group to form esters and ethers. For instance, a series of fourteen esters of thymol and its isomer carvacrol (B1668589) were synthesized and characterized. The synthesis of these esters, including 2-isopropyl-5-methylphenyl acetate (B1210297), propionate, and isobutyrate, was achieved in yields ranging from 75-85%. Another study focused on the Williamson etherification of thymol to produce a library of 38 ether derivatives. This involved reacting thymol with various alkyl and benzyl (B1604629) bromides in the presence of potassium carbonate in dry N,N'-dimethylformamide (DMF).

Halogenation of the thymol scaffold has also been explored to create new analogues. Halogenated derivatives such as chlorothymol (B1668835) and dichlorothymol have been synthesized using N-chlorosuccinimide, while monobromothymol and dibromothymol were prepared using N-bromosuccinimide.

Furthermore, more complex derivatives have been synthesized by introducing heterocyclic moieties. For example, dihydropyridine (B1217469) and dihydropyrimidinone derivatives of thymol have been prepared starting from thymol aldehyde, which is synthesized from thymol via the Rieche formylation. Other modifications include the synthesis of thymol-based benzamide (B126) derivatives, which are structurally similar to paracetamol.

The following table summarizes a selection of synthesized thymol derivatives and their general synthetic approaches:

| Derivative Type | General Synthetic Approach | Starting Material | Key Reagents | Reference |

| Thymol Esters | Esterification | Thymol | Carboxylic acid chlorides/anhydrides | |

| Thymol Ethers | Williamson Ether Synthesis | Thymol | Alkyl/benzyl halides, K₂CO₃ | |

| Halogenated Thymols | Electrophilic Halogenation | Thymol | N-halosuccinimides | |

| Dihydropyridine Derivatives | Hantzsch Dihydropyridine Synthesis | Thymol Aldehyde | β-keto ester, ammonia | |

| Benzamide Analogues | Amide Coupling | Thymol-derived amine | Benzoyl chloride |

Chemoenzymatic and Biotechnological Approaches to Compound Production

In recent years, chemoenzymatic and biotechnological methods have emerged as sustainable and efficient alternatives to traditional chemical synthesis for the production of thymol derivatives. These approaches often offer higher selectivity, milder reaction conditions, and reduced environmental impact.

Enzymatic synthesis, particularly using lipases, has been successfully employed for the production of thymol esters. The enzymatic synthesis of thymol octanoate (B1194180) through the esterification of thymol and octanoic acid has been explored using various lipases. Candida antarctica lipase (B570770) B (CALB) was identified as a highly effective biocatalyst for this transformation, achieving a thymol conversion of nearly 94% in a solvent-free system. This enzymatic approach highlights the potential for producing high-purity esters under mild conditions.

Biocatalysis can also be applied to produce more complex thymol derivatives. While specific examples for this compound are not detailed in the provided results, the principles of biocatalytic synthesis of terpenoid esters are well-established. These methods often involve the use of isolated enzymes or whole-cell systems to perform specific chemical transformations.

Biotechnological production of thymol itself has been achieved in microbial hosts, paving the way for the in vivo synthesis of its derivatives. The biosynthesis of thymol in thyme and oregano begins with the cyclization of geranyl diphosphate (B83284) to γ-terpinene, followed by oxidation and tautomerization steps. By engineering these metabolic pathways in microorganisms like Escherichia coli or Saccharomyces cerevisiae, it is possible to produce thymol from simple carbon sources. The introduction of additional genes encoding for modifying enzymes, such as acyltransferases, could potentially lead to the direct microbial production of thymol esters like this compound.

The following table outlines the key aspects of chemoenzymatic and biotechnological approaches for producing thymol derivatives:

| Approach | Method | Key Biocatalyst/System | Product Example | Key Advantages | Reference |

| Chemoenzymatic | Enzymatic Esterification | Candida antarctica lipase B (CALB) | Thymol octanoate | High selectivity, mild conditions, solvent-free | |

| Biotechnological | Metabolic Engineering | Engineered E. coli or S. cerevisiae | Thymol | Sustainable production from renewable feedstocks |

Advanced Structural Elucidation and Stereochemical Analysis of 8,9 Dehydrothymol Isobutyrate

Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods is employed to unravel the structural intricacies of 8,9-dehydrothymol (B14079351) isobutyrate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like 8,9-dehydrothymol isobutyrate. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. These experiments reveal correlations between neighboring protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon couplings (HMBC), allowing for the unambiguous assignment of the molecular skeleton.

For chiral molecules that exist as enantiomers, specialized NMR techniques are required to determine the enantiomeric composition. The use of a chiral solvating agent, such as 1,1'-bi-2-naphthol (BINOL), in ¹H NMR measurements allows for the differentiation of enantiomers. acs.org In the presence of BINOL, the enantiomers of a chiral compound form diastereomeric complexes that exhibit distinct signals in the ¹H NMR spectrum, enabling the quantification of each enantiomer. acs.org

Table 1: Representative ¹H NMR Data for a Derivative of this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-9a | 5.56 | q | 1.6 |

| H-9b | 5.31 | q | 1.2 |

Note: Data is for 10-benzoyloxy-8,9-dehydrothymol, a related derivative, and serves as an illustrative example of the type of data obtained. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This information is critical for confirming the identity of this compound and its derivatives. acs.orgacs.org The molecular formula for this compound is C₁₄H₁₈O₂. nist.gov

Chiroptical spectroscopy techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are indispensable for determining the absolute configuration of chiral molecules.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govmdpi.comru.nl This technique provides information about the stereochemistry of the molecule based on its vibrational transitions. The experimental VCD spectrum is often compared with theoretical spectra calculated using computational methods, such as Density Functional Theory (DFT), to establish the absolute configuration. acs.org

Electronic Circular Dichroism (ECD) , on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.govdtu.dk ECD is particularly sensitive to the spatial arrangement of chromophores within the molecule. The sign and intensity of the Cotton effects in the ECD spectrum can be correlated with the absolute configuration of the molecule, often with the aid of computational predictions. acs.orgacs.org

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov When a single crystal of a compound is irradiated with X-rays, the resulting diffraction pattern can be used to generate a detailed electron density map of the molecule. nih.gov This map reveals the precise positions of all atoms, bond lengths, and bond angles, providing an unambiguous determination of the absolute configuration of a chiral center. wikipedia.org For thymol (B1683141) derivatives, X-ray crystallography has been successfully employed to establish the absolute configuration of related compounds, providing a solid basis for stereochemical assignments. mdpi.com

Computational Methods for Structural and Stereochemical Assignment (e.g., Density Functional Theory (DFT) calculations)

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in the structural and stereochemical analysis of complex molecules. mdpi.commdpi.com DFT calculations are used to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and chiroptical spectra (VCD and ECD). acs.orgmdpi.com

By comparing the computationally predicted spectra with the experimentally measured spectra, the absolute configuration of a chiral molecule can be confidently assigned. acs.org This combination of experimental and computational approaches provides a powerful and reliable strategy for the complete stereochemical elucidation of natural products like this compound and its analogs.

Table 2: Application of Computational and Spectroscopic Methods

| Technique | Information Provided |

| 1D & 2D NMR | Atomic connectivity and molecular skeleton |

| ¹H NMR-BINOL | Enantiomeric composition |

| HRMS | Elemental composition and molecular formula |

| VCD & ECD | Absolute configuration |

| X-ray Crystallography | Unambiguous 3D structure and absolute configuration |

| DFT Calculations | Predicted spectra for comparison with experimental data |

Determination of Enantiomeric Composition and Absolute Configuration

The complete stereochemical characterization of a chiral compound involves determining both its enantiomeric composition (the relative amounts of each enantiomer) and its absolute configuration (the actual three-dimensional arrangement of atoms).

As previously mentioned, ¹H NMR spectroscopy in the presence of a chiral solvating agent like BINOL is a common method for determining the enantiomeric ratio. acs.org

The absolute configuration is determined through a combination of chiroptical spectroscopy (VCD and ECD) coupled with DFT calculations, or definitively by X-ray crystallography. acs.orgmdpi.com For instance, the absolute configuration of a related thymol derivative was established as 8S through the use of VCD in conjunction with DFT calculations and confirmed by X-ray diffraction analysis. mdpi.com This established stereochemistry can then serve as a reference point for correlating the absolute configurations of other structurally related compounds using methods like ECD. acs.org

Research on Biological Activities and Mechanistic Pathways

Antimicrobial and Antiparasitic Research

The antimicrobial and antiparasitic potential of thymol (B1683141) derivatives has been a subject of significant scientific inquiry. Research has demonstrated that these compounds can exhibit a broad spectrum of activity against bacteria, fungi, and protozoa.

Antibacterial Activity

Thymol and its derivatives have shown notable efficacy against a wide array of both Gram-positive and Gram-negative bacteria. The hydrophobic nature of these compounds allows them to interact with the lipid components of the bacterial cell membrane, disrupting its structure and increasing permeability. This leads to the leakage of essential intracellular components and ultimately, cell death.

Studies on thymol derivatives have demonstrated activity against several clinically relevant bacteria:

Staphylococcus aureus : Including methicillin-resistant strains (MRSA), where thymol derivatives have shown significant antibacterial effects.

Pseudomonas aeruginosa : A challenging Gram-negative pathogen, has also been shown to be susceptible.

Enterococcus faecalis : A common cause of hospital-acquired infections.

Escherichia coli : A versatile species that can be both a commensal and a pathogen.

Bacillus cereus : A foodborne pathogen.

Helicobacter pylori and Clostridium perfringens : Two species of concern for gastrointestinal health.

One study on a related compound, 7,9-di-isobutyryloxy-8,10-dehydrothymol, found notable in vitro antimicrobial activity against several bacterial strains with IC50 values ranging from 3.9 to 15.6 μg/mL nih.gov.

Interactive Data Table: Antibacterial Activity of a Related Dehydrothymol Derivative Below is a summary of the inhibitory concentrations (IC50) for 7,9-di-isobutyryloxy-8,10-dehydrothymol against selected bacterial strains.

| Bacterial Strain | Type | IC50 (μg/mL) |

| Staphylococcus aureus | Gram-positive | 3.9 |

| Bacillus subtilis | Gram-positive | 7.8 |

| Pseudomonas aeruginosa | Gram-negative | 15.6 |

| Escherichia coli | Gram-negative | 15.6 |

| Klebsiella pneumoniae | Gram-negative | 7.8 |

Note: Data is for 7,9-di-isobutyryloxy-8,10-dehydrothymol as a representative dehydrothymol derivative. nih.gov

Antifungal and Anticandidal Activity

The antifungal properties of thymol derivatives are also well-documented. They have been shown to be effective against various fungal species, including those that are pathogenic to humans and plants.

Candida albicans : A common cause of opportunistic fungal infections in humans. Thymol has demonstrated a fungicidal effect against Candida species, with one study reporting a Minimum Inhibitory Concentration (MIC) of 39 μg/mL for C. albicans and C. krusei, and 78 μg/mL for C. tropicalis nih.gov.

Plant Pathogenic Fungi : Species such as Rhizoctonia solani , Colletotrichum gloeosporioides , and Fusarium oxysporum , which cause significant crop damage, have also been subjects of antifungal studies involving thymol derivatives scirp.orgresearchgate.net. Thymol acetate (B1210297), a related derivative, showed complete inhibition of R. solani growth at a concentration of 0.075% scirp.org.

Antiprotozoal and Leishmanicidal Activity

Research has extended to the effects of thymol derivatives on protozoan parasites. Studies have investigated their activity against Leishmania amazonensis, the causative agent of leishmaniasis. Both promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages have been targeted. Thymol and eugenol (B1671780) derivatives have demonstrated activity against Leishmania infantum chagasi both in vitro and in vivo nih.gov.

Molecular Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for thymol and its derivatives is the disruption of the microbial cell membrane's integrity nih.gov. Their lipophilic character facilitates their partitioning into the lipid bilayer, leading to a loss of membrane potential and leakage of ions and ATP. Furthermore, these compounds can inhibit essential enzymes and interfere with cellular energy metabolism nih.gov. There is also evidence that they can modulate quorum sensing, a bacterial communication system, and inhibit biofilm formation, which are crucial for microbial virulence and resistance.

Cytotoxic and Antitumor Research

In addition to their antimicrobial properties, certain thymol derivatives have been evaluated for their potential in cancer therapy.

In Vitro Cytotoxicity in Cancer Cell Lines

Various thymol derivatives have been screened for their cytotoxic effects against a panel of human cancer cell lines.

A study on 7,9-di-isobutyryloxy-8,10-dehydrothymol and related compounds demonstrated moderate to strong cytotoxicity. For instance, a closely related thymol derivative showed significant activity against several cell lines nih.gov.

Interactive Data Table: Cytotoxic Activity of a Related Thymol Derivative The following table summarizes the IC50 values of a related thymol derivative against several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (μM) |

| MCF-7 | Breast Adenocarcinoma | 7.45 |

| HeLa | Cervical Carcinoma | 28.63 |

| NCI-H460 | Large Cell Lung Carcinoma | 9.87 |

Note: Data is for a related thymol derivative, 7-formyl-9-isobutyryloxy-8-hydroxythymol, as presented in the study. nih.gov

Studies on thymol itself have shown cytotoxic effects on the HepG2 (hepatocellular carcinoma) cell line, with a reported IC50 of 11 μM nih.govresearchgate.net. Other research has investigated its effects on A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines bezmialemscience.orgnih.gov. The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death) and oxidative stress within the cancer cells nih.govresearchgate.net.

Cellular and Molecular Mechanisms of Action

There is currently a lack of specific research on the cellular and molecular mechanisms of action of 8,9-dehydrothymol (B14079351) isobutyrate. Investigations into its potential to induce G0/G1 cell cycle arrest, trigger apoptosis, regulate checkpoint proteins, or target the p38α mitogen-activated protein kinase (MAPK) pathway have not been reported in the available scientific literature. While the parent compound, thymol, has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in cancer cell lines, these findings cannot be directly extrapolated to 8,9-dehydrothymol isobutyrate without specific experimental validation.

Antioxidant Activity Investigations

Radical Scavenging Potential

Structural Determinants of Antioxidant Efficacy

Without experimental data on its antioxidant activity, any discussion on the structural determinants of antioxidant efficacy for this compound, including the potential influence of its unsaturated double bonds, would be purely speculative. Structure-activity relationship studies are contingent on foundational activity data, which is currently unavailable for this compound.

Anti-inflammatory Research

Modulation of Inflammatory Responses

There is no specific information available regarding the modulation of inflammatory responses by this compound. Studies investigating its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, a common assay for anti-inflammatory activity, have not been found. While some related thymol derivatives have been investigated for their anti-inflammatory properties, these findings are not directly applicable to this compound.

Other Pharmacological Research Areas

Antidiarrheal Properties and Anti-propulsive Effects

Direct studies quantifying the antidiarrheal and anti-propulsive effects of this compound are not readily found in the current body of scientific research. However, the traditional use of plants containing thymol derivatives for gastrointestinal ailments suggests a potential role for these compounds in managing such conditions. The mechanisms through which thymol derivatives may exert antidiarrheal effects are thought to involve modulation of intestinal motility and secretion.

Research on various plant extracts containing thymol derivatives has shown inhibitory effects on gastrointestinal propulsion. For instance, studies on certain plant extracts from the Asteraceae family, which are known to contain a variety of thymol derivatives, have demonstrated anti-propulsive activity in animal models. This effect is often attributed to the complex interplay of various phytochemicals within the extracts. The specific contribution of this compound to such activities has not been individually elucidated.

The potential mechanistic pathways for the anti-propulsive effects of thymol-related compounds may include interactions with intestinal smooth muscle contractility or modulation of neurotransmitter release in the enteric nervous system. However, without specific studies on this compound, these remain speculative connections based on the activities of structurally related molecules.

Interactive Data Table: Antidiarrheal and Anti-propulsive Research on Thymol Derivatives (General)

| Thymol Derivative Class | Observed Effect | Model System | Potential Mechanism | Specific Data on this compound |

| General Thymol Derivatives | Reduction in intestinal transit | In vivo (animal models) | Modulation of smooth muscle contraction | Not Available |

| Plant Extracts (Asteraceae) | Decreased gastrointestinal motility | In vivo (animal models) | Synergistic action of multiple constituents | Not Available |

Note: This table represents general findings for the broader class of thymol derivatives due to the absence of specific data for this compound.

Antifeedant Activity

The investigation into the antifeedant properties of thymol derivatives has garnered interest in the context of developing natural pest control agents. Antifeedants are compounds that deter insects from feeding, thereby protecting plants from herbivory.

Studies have shown that various thymol derivatives exhibit antifeedant activity against a range of insect pests. The proposed mechanism for this activity often involves the interaction of these compounds with the taste receptors of insects, leading to feeding deterrence. The structural characteristics of the thymol molecule and its derivatives, including the nature and position of substituent groups, are believed to play a crucial role in determining the potency of their antifeedant effects.

While the antifeedant potential of the broader class of thymol derivatives is recognized, specific research detailing the antifeedant activity of this compound against particular insect species is not currently available in scientific literature. Therefore, quantitative data such as the effective concentration (EC50) or feeding deterrence index (FDI) for this specific compound cannot be provided.

Interactive Data Table: Antifeedant Activity Research on Thymol Derivatives (General)

| Thymol Derivative Type | Target Insect Species | Observed Activity | Method of Assessment | Specific Data on this compound |

| Various Synthetic & Natural Thymol Esters | Multiple agricultural pests | Feeding deterrence | Choice and no-choice feeding assays | Not Available |

| Essential Oils (rich in thymol) | Stored product insects | Repellent and antifeedant effects | Olfactometer and feeding bioassays | Not Available |

Note: This table reflects general findings for thymol and its derivatives, as specific antifeedant data for this compound is not documented in the searched sources.

Structure Activity Relationships Sar and Mechanistic Insights

Correlation of Chemical Modifications with Biological Potency

The biological potency of thymol (B1683141) derivatives can be significantly altered by chemical modifications to the parent scaffold. Research into various analogues has revealed key structural features that govern their activity, particularly in the context of antimicrobial and anticancer effects.

The core structure of thymol, a monoterpenoid phenol (B47542), provides a versatile platform for chemical derivatization. Studies on a range of thymol derivatives have demonstrated that the introduction of different functional groups can modulate their biological activity. For instance, the synthesis of dihydropyrimidinone and dihydropyridine (B1217469) derivatives of thymol has been shown to enhance their antibacterial properties. One such derivative, compound 3i, exhibited significant antibacterial activity against P. aeruginosa and methicillin-resistant S. aureus (MRSA), with lower minimum inhibitory concentration (MIC) values compared to thymol itself. This suggests that the addition of these heterocyclic moieties can lead to more potent antibacterial agents.

Furthermore, modifications to the hydroxyl and isopropyl groups of the thymol core can influence activity. The creation of aryl-azo-thymol derivatives has yielded compounds with promising activity against MRSA. Halogenation of the thymol ring, as seen in 4-chloro-2-isopropyl-5-methylphenol (chloro-thymol), has also been shown to result in significant antibacterial activity against S. aureus and Staphylococcus epidermis.

In the context of anticancer activity, ethoxy-cyclohexyl analogues of thymol have been identified as particularly potent against a variety of cancer cell lines. These findings highlight the importance of the lipophilicity and steric bulk of substituents in determining cytotoxic effects. The derivatization of thymol into esters and ethers has also been explored, with ether derivatives generally showing stronger antifeedant effects against certain pests.

While specific studies on the chemical modifications of 8,9-Dehydrothymol (B14079351) isobutyrate are limited, the general principles derived from other thymol analogues can be applied. The isobutyrate ester group in 8,9-Dehydrothymol isobutyrate is a key feature. The nature of this ester linkage, including its length and branching, likely plays a significant role in the compound's pharmacokinetic and pharmacodynamic properties. Altering this ester to other functionalities, or modifying the dehydro- (B1235302) portion of the thymol core, would be expected to have a profound impact on its biological activity.

Table 1: Correlation of Chemical Modifications in Thymol Derivatives with Biological Potency

| Compound/Derivative Class | Modification | Observed Biological Effect | Reference |

| Dihydropyrimidinone/Dihydropyridine Derivatives | Addition of heterocyclic moieties | Enhanced antibacterial activity against P. aeruginosa and MRSA | |

| Aryl-azo-thymol Derivatives | Introduction of an azo group | Promising activity against MRSA | |

| Chloro-thymol | Halogenation of the thymol ring | Significant activity against S. aureus and Staphylococcus epidermis | |

| Ethoxy-cyclohexyl Analogues | Addition of an ethoxy-cyclohexyl group | Potent anticancer activity | |

| Thymol Ether Derivatives | Conversion of the hydroxyl group to an ether | Stronger antifeedant activity compared to ester derivatives |

Role of Stereochemistry in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of natural products and their derivatives. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological targets such as enzymes and receptors. For many classes of compounds, stereochemistry is a key determinant of both potency and pharmacokinetic properties.

In chiral natural compounds, which are often biosynthesized in an enantiomerically pure form, different stereoisomers can exhibit distinct biological activities. This is because the binding of a ligand to its target is often highly stereospecific. One enantiomer may fit perfectly into a binding pocket, leading to a biological response, while the other enantiomer may not bind at all or may bind in a non-productive manner.

While specific studies on the stereochemistry of this compound are not extensively reported, the principles of stereoselectivity are highly relevant. The structure of this compound contains a chiral center, meaning it can exist as different stereoisomers (enantiomers or diastereomers). The biological activity of these isomers is likely to differ.

For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. This highlights how stereochemistry can affect not only target binding but also the absorption and distribution of a compound. Molecular modeling studies of these isomers revealed that while stereochemistry affected target binding for some subclasses, it led to significant differences in antimalarial activity for all subclasses, further pointing to the importance of stereoselective uptake.

The biological evaluation of different stereoisomers is crucial for understanding the SAR of a chiral compound. Techniques such as NMR and circular dichroism spectroscopy, along with X-ray crystallography, are often employed to determine the absolute configurations of complex natural products. Such studies would be essential to fully elucidate the biological potential of this compound and to identify the most active stereoisomer.

Table 2: Importance of Stereochemistry in Biological Activity

| Concept | Description | Significance in Drug Discovery | Reference |

| Stereospecificity of Drug Action | Biological targets (enzymes, receptors) are chiral and often interact preferentially with one stereoisomer of a drug. | The "correct" stereoisomer is often more potent and has a better safety profile. | |

| Pharmacokinetic Differences | Stereoisomers can be absorbed, distributed, metabolized, and excreted differently. | Can lead to significant differences in bioavailability and duration of action. | |

| Stereoselective Uptake | Transport systems in the body can be stereoselective, affecting the concentration of a drug at its site of action. | A key factor in the overall biological activity of chiral compounds. |

Ligand-Target Interactions and Binding Affinity Studies

Understanding the interactions between a ligand and its biological target at a molecular level is fundamental to rational drug design. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, determine the binding affinity of the ligand for its target and, consequently, its biological effect.

In silico methods, such as molecular docking, are powerful tools for predicting and analyzing ligand-target interactions. These computational techniques can model the binding of a small molecule to the active site of a protein, providing insights into the binding mode and the key amino acid residues involved in the interaction. Molecular docking studies on thymol have shown that it interacts favorably with the binding sites of various microbial proteins. For instance, thymol has been shown to interact with the binding pocket of glucosamine-6-phosphate synthase through primarily hydrophobic interactions. It has also been found to establish hydrophobic, hydrophilic, and electrostatic interactions within the binding site of the NorA efflux pump in S. aureus.

The binding free energies, which can be calculated using methods like MM/GBSA, provide a quantitative measure of the binding affinity. Studies on thymol have shown favorable binding free energies with targets such as CYP51, dihydrofolate reductase, and dihydropteroate (B1496061) synthase, indicating stable complex formation. The primary interactions established by thymol with the active site residues of these enzymes were found to be hydrophobic in nature.

For this compound, specific ligand-target interaction studies are not widely available. However, based on its structural similarity to other thymol derivatives, it is likely to interact with a range of biological targets. Molecular docking and other computational methods could be employed to predict its potential targets and to understand the key interactions that drive its biological activity. Such studies would involve docking the structure of this compound into the binding sites of various proteins and analyzing the resulting poses and interaction energies. This would provide valuable information for the further development and optimization of this compound as a potential therapeutic agent.

Table 3: Key Concepts in Ligand-Target Interactions

| Interaction Type | Description | Role in Binding Affinity | Reference |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Contribute significantly to the specificity and stability of ligand-protein complexes. | |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | A major driving force for the binding of many drugs to their protein targets. | |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and the protein. | Important for guiding the ligand into the binding site and for stabilizing the complex. | |

| Binding Free Energy (ΔGbind) | A measure of the overall stability of the ligand-protein complex. | A lower (more negative) binding free energy indicates a higher binding affinity. |

Chemotaxonomic Significance and Ecological Context

8,9-Dehydrothymol (B14079351) Isobutyrate as a Chemotaxonomic Marker in Plant Families (e.g., Asteraceae)

The distribution of 8,9-Dehydrothymol isobutyrate and related thymol (B1683141) derivatives is not random across the plant kingdom; their presence is often restricted to specific lineages, making them valuable for understanding plant relationships. The Asteraceae family, one of the largest families of flowering plants, is particularly rich in these compounds.

Thymol derivatives are known to be present in at least 42 genera within the Asteraceae family. Their occurrence is particularly notable in several tribes, including Senecioneae, Eupatorieae, Inuleae, and Helenieae, suggesting a shared evolutionary history of the biosynthetic pathways that produce these molecules. The presence of this compound in specific genera within these tribes can, therefore, be used as a characteristic to support their taxonomic placement.

One prominent example of the chemotaxonomic utility of this compound is its identification in Arnica amplexicaulis, a species belonging to the Asteraceae family nih.gov. The isolation of 8,9-dehydrothymyl isobutyrates from this species helps to define the chemical profile of the Arnica genus and distinguishes it from other related genera that may produce different types of secondary metabolites.

The following table summarizes the known distribution of this compound and related thymol derivatives within the Asteraceae family, highlighting their role as chemotaxonomic markers.

| Family | Tribe | Genus | Compound | Reference |

| Asteraceae | Senecioneae | Arnica | 8,9-Dehydrothymyl isobutyrates | nih.gov |

| Asteraceae | Eupatorieae | - | Thymol derivatives | |

| Asteraceae | Inuleae | - | Thymol derivatives | |

| Asteraceae | Helenieae | - | Thymol derivatives |

This table is based on currently available research and may be expanded as more species are chemically investigated.

Ecological Roles and Plant Defense Mechanisms

Beyond their utility in classification, secondary metabolites like this compound play crucial roles in the survival and adaptation of plants. These compounds are not directly involved in primary metabolic processes like growth and reproduction but are essential for mediating interactions with the surrounding environment. The production of such compounds is a key component of a plant's defense strategy against a variety of biotic and abiotic stresses.

The defensive properties of thymol and its derivatives are well-documented. These compounds can exhibit a broad spectrum of biological activities, including allelopathic, insecticidal, and antifungal effects. While research on the specific ecological roles of this compound is ongoing, the activities of its parent compound, thymol, provide a strong indication of its potential functions in plant defense.

Allelopathy: Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Thymol derivatives can leach from plant tissues into the soil, where they can negatively affect the growth of competing plant species, thus giving the producing plant a competitive advantage.

Insecticidal and Antifeedant Activity: Many herbivores are deterred by the presence of thymol derivatives. These compounds can be toxic to insects or act as antifeedants, making the plant unpalatable. This chemical defense reduces the amount of damage caused by herbivory, which is critical for plant survival and reproductive success.

Antifungal and Antimicrobial Activity: Plants are constantly under attack from a myriad of pathogenic fungi and bacteria. Thymol and its derivatives have demonstrated significant antifungal and antimicrobial properties. They can disrupt the cell membranes of pathogens or interfere with their metabolic processes, thereby protecting the plant from infection.

The following table summarizes the potential ecological roles of this compound based on the known activities of related thymol derivatives.

| Ecological Role | Mechanism of Action | Potential Benefit to the Plant |

| Allelopathy | Inhibition of germination and growth of competing plants. | Reduced competition for resources such as light, water, and nutrients. |

| Insect Defense | Acts as a repellent, antifeedant, or toxin to herbivorous insects. | Decreased tissue damage from herbivory, leading to increased survival and fitness. |

| Fungal and Microbial Defense | Inhibition of fungal spore germination and mycelial growth; disruption of bacterial cell integrity. | Protection against pathogenic fungi and bacteria, reducing the incidence of disease. |

Future Research Directions and Applications in Advanced Sciences

Integration with "-Omics" Technologies for Comprehensive Biological Profiling

Modern biological research relies heavily on "-omics" technologies to capture a holistic view of molecular changes within an organism. Integrating 8,9-Dehydrothymol (B14079351) isobutyrate into this framework is a critical future step to elucidate its biological functions. Technologies like metabolomics and proteomics offer powerful tools for this purpose, allowing for a broad analysis of all metabolites or proteins in a sample. nih.gov These approaches can reveal unexpected molecular alterations and help discover new biomarkers of exposure or effect. nih.gov

For instance, transcriptomics has been effectively used to study the impact of thymol (B1683141) on the growth and toxin production of the fungus Fusarium graminearum. Research showed that thymol treatment caused an extensive transcriptome response, significantly reducing the production of mycotoxins like Deoxynivalenol (DON). nih.govresearchgate.net Future studies could apply similar transcriptomic analyses to understand the cellular response to 8,9-Dehydrothymol isobutyrate. Following this, proteomics could identify the specific proteins whose expression is altered, while metabolomics could map the resulting changes in metabolic pathways. This multi-omics approach would provide a comprehensive profile of the compound's mechanism of action, identifying its molecular targets and downstream effects, which is essential for developing it for any potential therapeutic or biotechnological application.

Advanced Methodological Development for Isolation and Characterization

The effective study of this compound hinges on the ability to obtain it in high purity. While traditional methods like solvent extraction and chromatography are standard, future research will benefit from the development of more advanced and efficient isolation techniques. nih.gov Methodologies such as supercritical fluid extraction (SFE) and high-speed counter-current chromatography (HSCCC) offer strategic advantages for isolating specific phytoconstituents from complex natural mixtures. nih.gov

Furthermore, many natural thymol derivatives are chiral, meaning they exist as enantiomers (mirror-image isomers). Since enantiomers can have different biological activities, their separation, a process known as chiral resolution, is crucial. wikipedia.orglibretexts.org Future work should focus on developing specific chiral resolution methods for this compound and its derivatives. This could involve techniques like the formation of diastereomeric salts with a chiral resolving agent or the use of chiral column chromatography. wikipedia.orglibretexts.org

The structural elucidation of these complex molecules also requires sophisticated analytical techniques. Advanced two-dimensional Nuclear Magnetic Resonance (2D-NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming the precise structure and stereochemistry of isolated compounds.

| Technique | Application in Future Research | Benefit |

| Supercritical Fluid Extraction (SFE) | Primary isolation from plant matrices. | Environmentally friendly (uses CO2 as a solvent), selective, and preserves thermolabile compounds. |

| High-Speed Counter-Current Chromatography (HSCCC) | High-purity separation of target compounds from crude extracts. | Liquid-liquid partition chromatography that avoids solid stationary phases, preventing irreversible adsorption and sample denaturation. |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation of potential enantiomers of this compound. | Allows for the isolation of enantiomerically pure compounds for stereospecific bioactivity testing. |

| 2D-NMR (COSY, HSQC, HMBC) | Complete and unambiguous structural elucidation. | Provides detailed information on proton-proton and proton-carbon correlations to confirm connectivity and stereochemistry. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for elemental formula confirmation. | Offers high precision to confirm the molecular formula, distinguishing between compounds with very similar masses. |

Potential as Precursors in Synthetic Biology and Material Science Research

The unique chemical structure of this compound makes it a promising scaffold for innovation in both synthetic biology and material science.

In synthetic biology, there is a significant focus on engineering microorganisms to produce valuable terpenoids for pharmaceuticals, biofuels, and other applications. frontiersin.orgacs.org This is typically achieved by manipulating precursor pathways, such as the mevalonate (MVA) or methylerythritol-phosphate (MEP) pathways, which produce the basic five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov Future research could explore using the 8,9-dehydrothymol core as a starting point for chemo-enzymatic synthesis. By introducing the compound into engineered microbial systems equipped with specific enzymes (e.g., P450s, transferases), it could be modified to create novel, non-natural derivatives with unique biological activities. frontiersin.org This approach allows for the generation of a wide diversity of structures that are difficult to achieve through traditional chemical synthesis. hznu.edu.cn

In material science, research has already demonstrated that thymol can be used as a monomer to create polymers with enhanced properties, such as improved antimicrobial activity. nih.gov For example, polythymol has been synthesized and shown to be a more effective bactericidal agent than its monomeric counterpart. nih.gov Additionally, thymol has been incorporated into polymers and grafted onto cotton fabrics to create durable, non-leaching antibacterial materials. acs.org The 8,9-dehydro- moiety in this compound provides an additional reactive site (a double bond) that is not present in thymol. This site could be exploited for novel polymerization reactions or for grafting the molecule onto surfaces, potentially leading to the development of new bioactive materials with unique thermal, mechanical, or biological properties.

Computational and In Silico Approaches for Drug Discovery and Lead Optimization

Computational methods are indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.gov These in silico approaches can be strategically applied to this compound to explore its therapeutic potential.

Molecular docking is a key technique used to predict how a molecule binds to the three-dimensional structure of a biological target, such as a protein or enzyme. nih.gov This method has been used to investigate the interaction of thymol with essential microbial proteins, providing insight into its antimicrobial mechanism. nih.gov Future studies can use molecular docking to screen this compound against libraries of known protein targets associated with various diseases, helping to identify its potential mechanisms of action and prioritize it for further biological testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By synthesizing a small library of derivatives of this compound and testing their activity, a predictive QSAR model could be built. This model would guide the design of new, more potent analogs by identifying the key structural features required for activity. researchgate.net

Finally, during lead optimization, it is crucial to assess a compound's pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the drug-like properties of a molecule before it is synthesized, helping to identify potential liabilities early in the discovery process. mdpi.comresearchgate.net Applying these computational tools to this compound will enable a rational, efficient approach to its development as a potential therapeutic agent.

| Computational Method | Application to this compound | Objective |

| Molecular Docking | Predicting the binding mode and affinity of the compound to various protein targets (e.g., enzymes, receptors). | Target identification, mechanism of action elucidation, and virtual screening of derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models based on a series of structurally related analogs and their measured biological activity. | Guiding the design of new derivatives with improved potency and selectivity; understanding structure-activity relationships. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound when bound to its biological target over time. | Assessing the stability of the protein-ligand complex and refining binding hypotheses from docking. |

| ADMET Prediction | In silico assessment of properties like oral bioavailability, metabolic stability, and potential toxicity. | Early identification of potential pharmacokinetic issues to guide lead optimization and reduce late-stage failures. |

Q & A

Q. What analytical techniques are recommended for structural elucidation of 8,9-dehydrothymol isobutyrate?

To confirm the structure of this compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography. NMR assignments should include coupling constants and chemical shifts for key functional groups (e.g., isobutyrate ester and aromatic protons). Mass spectrometry (EI-MS or ESI-MS) can verify the molecular ion peak (m/z 218.29) and fragmentation patterns. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Q. How can researchers evaluate the cytotoxic activity of this compound in vitro?

Use human tumor cell lines (e.g., A375 melanoma, MDA-MB 231 breast cancer, HCT116 colon cancer) and perform MTT or resazurin assays. Prepare serial dilutions of the compound (1–100 µg/mL) and incubate for 48–72 hours. Calculate IC₅₀ values using nonlinear regression analysis. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments. Cytotoxicity mechanisms can be further explored via apoptosis assays (Annexin V/PI staining) .

Q. What methods are suitable for testing the antimicrobial activity of this compound?

Employ disc diffusion or broth microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and fungi (e.g., Candida albicans). For disc diffusion, apply 10–30 µg/disc and measure inhibition zones after 24 hours. For minimum inhibitory concentration (MIC), use concentrations ranging from 0.5–256 µg/mL in Mueller-Hinton broth. Validate results against CLSI guidelines .

Q. How is this compound quantified in plant essential oils?

Use gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., HP-5MS) and a temperature gradient (50–300°C). Calculate linear retention indices (LRI) relative to n-alkanes. Quantify via peak area normalization, and confirm identity using reference standards or NIST library matches. For polar derivatives, HPLC with UV detection (λ = 254 nm) is recommended .

Q. What is the chemotaxonomic significance of this compound in Schizogyne species?

The compound serves as a chemotaxonomic marker in Asteraceae, particularly in Schizogyne sericea and S. glaberrima. Its presence, alongside thymol derivatives and monoterpenes (e.g., p-cymene), distinguishes these species from related genera. Compare essential oil profiles using GC-MS to identify species-specific biomarkers .

Q. How should researchers ensure reproducibility when documenting experiments with this compound?

Adhere to ICMJE standards: report chemical purity (≥98%), supplier details, storage conditions (-20°C), and batch numbers. For biological assays, specify cell lines (ATCC identifiers), culture media, and statistical methods (e.g., ANOVA with post-hoc tests). Use standardized protocols for assays like DPPH antioxidant testing .

Advanced Research Questions

Q. How can advanced NMR experiments resolve ambiguities in the stereochemistry of 8,9-dehydrothymol derivatives?

Perform HETCOR (heteronuclear correlation) and DEPT 135° experiments to assign protonated carbons and differentiate between epimers. For complex mixtures (e.g., plant extracts), use NOESY or ROESY to analyze spatial proximity of protons. Combine with computational chemistry (DFT calculations) to predict NMR shifts for hypothetical stereoisomers .

Q. How should researchers address contradictory cytotoxicity data across studies?

Investigate variables such as cell passage number, serum concentration in media, and solvent effects (e.g., DMSO vs. ethanol). Validate findings using orthogonal assays (e.g., clonogenic survival vs. ATP luminescence). For mechanistic contradictions, employ transcriptomics (RNA-seq) to identify differential gene expression pathways affected by the compound .

Q. What experimental designs are optimal for studying synergism between this compound and antibiotics?

Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices. Prepare 96-well plates with compound-antibiotic combinations (e.g., ampicillin or fluconazole) and calculate synergism (FIC ≤ 0.5). Validate with time-kill curves and biofilm inhibition assays. For in vivo models, use Galleria mellonella larvae infected with multidrug-resistant pathogens .

Q. How do environmental factors influence the variability of this compound in plant sources?

Conduct field studies comparing genetic accessions of Schizogyne sericea grown under controlled conditions (light, soil pH, drought stress). Analyze essential oils via GC-MS to quantify compound levels. Pair with transcriptomic data to correlate biosynthesis gene expression (e.g., terpene synthases) with environmental stressors .

Q. What validation parameters are critical for developing a GC-MS method to quantify this compound?

Assess linearity (R² ≥ 0.99), limit of detection (LOD; ≤0.1 µg/mL), precision (RSD ≤ 5%), and recovery (90–110%). Use matrix-matched calibration to account for plant extract interference. Validate robustness by altering column temperature (±2°C) and flow rate (±0.1 mL/min) .

Q. How can isotope labeling elucidate the biosynthetic pathway of this compound?

Feed hairy root cultures of Inula helenium with ¹³C-labeled acetate or mevalonate. Track incorporation into the compound via LC-MS/MS and NMR. Knock down candidate genes (e.g., cytochrome P450s) using CRISPR/Cas9 to identify key enzymatic steps. Compare with related pathways in Arnica species .

Q. What in vivo models are appropriate for safety profiling of this compound?

Conduct acute toxicity studies in rodents (OECD 423), administering doses up to 2000 mg/kg. Monitor for 14 days for mortality, organ weight changes, and histopathology. For genotoxicity, perform micronucleus tests (OECD 474) and Comet assays. Chronic toxicity studies (>90 days) should include biochemical markers (ALT, creatinine) .

Q. Methodological Notes

- Data Contradictions : Discrepancies in antimicrobial or cytotoxic data may arise from variations in microbial strains, solvent polarity, or cell viability endpoints. Always cross-validate with independent assays .

- Advanced Instrumentation : For unresolved structural features, consider high-resolution MS (HRMS) or solid-state NMR .

- Ethical Compliance : Ensure all biological studies adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.